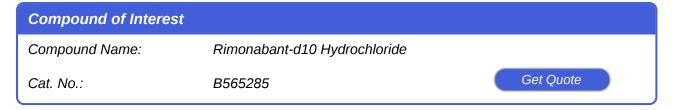


# Commercial Suppliers and Technical Guide for Rimonabant-d10 Hydrochloride in Research

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Rimonabant-d10 Hydrochloride**, a deuterated analog of the selective cannabinoid CB1 receptor antagonist, Rimonabant. This document is intended for research purposes and outlines commercial sources, technical specifications, mechanism of action, and relevant experimental protocols.

# Commercial Suppliers of Rimonabant-d10 Hydrochloride

**Rimonabant-d10 Hydrochloride** is available from several commercial suppliers for research applications. The deuterated form is often utilized as an internal standard in quantitative analyses, such as mass spectrometry, for the accurate measurement of Rimonabant.[1][2] Below is a summary of offerings from prominent suppliers.



Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Purity	Notes
MedChem Express	HY-14137S	1044909- 61-6	C22H12D10 Cl4N4O	510.31	Not specified	Deuterium labeled Rimonaban t hydrochlori de.[3]
Santa Cruz Biotechnol ogy	sc-217849	158681- 13-1 (unlabeled)	C22H11D10 Cl3N4O·HC I	510.31	Not specified	Deuterium labeled salt form of the selective CB1 receptor inverse agonist.[4]
Coompo Research Chemicals	C255707	1044909- 61-6	C22H12D10 Cl4N4O	510.31	98%	Labeled Rimonaban t.[5]
Cayman Chemical	9001821	929221- 88-5	C22H11Cl3 D10N4O	473.8	≥99% deuterated forms (d1- d10); ≤1% d0	Intended for use as an internal standard for the quantificati on of rimonabant by GC- or LC-MS.[6]
Veeprho	DVE00186 0	1044909- 61-6	Not specified	Not specified	Not specified	Rimonaban t-D10 (HCl Salt).[7]



# Mechanism of Action: A Selective CB1 Receptor Antagonist

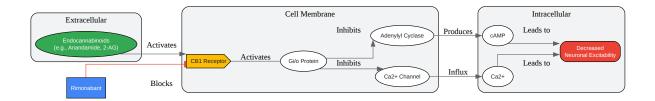
Rimonabant is a well-characterized selective antagonist and inverse agonist of the central cannabinoid receptor 1 (CB1).[8] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and peripheral tissues, playing a crucial role in the regulation of appetite, energy metabolism, and mood.

The endocannabinoid system, which includes endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), and the CB1 receptor, is known to stimulate appetite.[4] Rimonabant exerts its effects by blocking the activation of the CB1 receptor by these endogenous ligands.[4] This blockade leads to a reduction in appetite and has been shown to influence lipid and glucose metabolism.[4]

As an inverse agonist, Rimonabant can also reduce the basal activity of the CB1 receptor in the absence of an agonist.[8] This dual action makes it a potent tool for studying the physiological and pathological roles of the endocannabinoid system.

## **Signaling Pathway of Rimonabant Action**

The following diagram illustrates the signaling pathway affected by Rimonabant.



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**Caption:** Rimonabant blocks endocannabinoid activation of the CB1 receptor.



## **Experimental Protocols**

The following are examples of experimental protocols where Rimonabant has been utilized. These can be adapted for use with **Rimonabant-d10 Hydrochloride**, particularly for studies involving quantification.

### In Vitro: Cell Viability Assay

This protocol is designed to assess the effect of Rimonabant on the viability of a cell line.

#### Methodology:

- Cell Culture: Plate cells (e.g., a relevant cancer cell line or neuronal cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Prepare a stock solution of Rimonabant in a suitable solvent (e.g., DMSO). Dilute
  the stock solution in cell culture medium to achieve the desired final concentrations. Replace
  the existing medium with the Rimonabant-containing medium. Include a vehicle control
  (medium with the same concentration of DMSO without the drug).
- Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Viability Assessment: Use a commercial cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®). Follow the manufacturer's instructions for adding the reagent and incubating.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
- Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of Rimonabant.

## In Vivo: Murine Model of Diet-Induced Obesity

This protocol outlines a typical in vivo experiment to evaluate the effect of Rimonabant on body weight in a diet-induced obesity model.

#### Methodology:

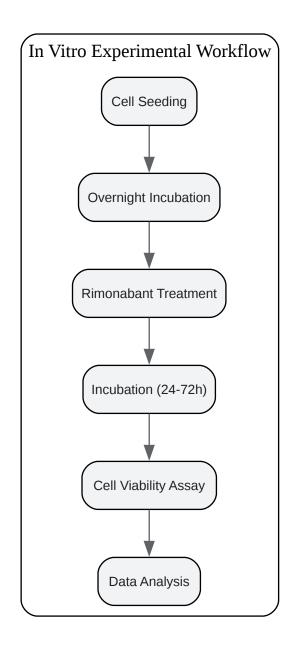


- Animal Model: Use male C57BL/6 mice, a common model for diet-induced obesity.
- Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity. A control group should be fed a standard chow diet.
- Treatment: Prepare Rimonabant for oral gavage or intraperitoneal injection. A common dose is 10 mg/kg body weight. The vehicle control would be the same solvent used to dissolve Rimonabant.
- Administration: Administer Rimonabant or vehicle daily for a specified period (e.g., 4-8 weeks).
- Monitoring: Monitor body weight and food intake daily or several times a week.
- Endpoint Analysis: At the end of the study, collect blood for metabolic parameter analysis (e.g., glucose, insulin, lipids) and harvest tissues (e.g., adipose tissue, liver) for further analysis (e.g., histology, gene expression).
- Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the Rimonabant-treated group with the vehicle-treated group.

## **Experimental Workflows**

The following diagrams illustrate typical experimental workflows for in vitro and in vivo studies using Rimonabant.

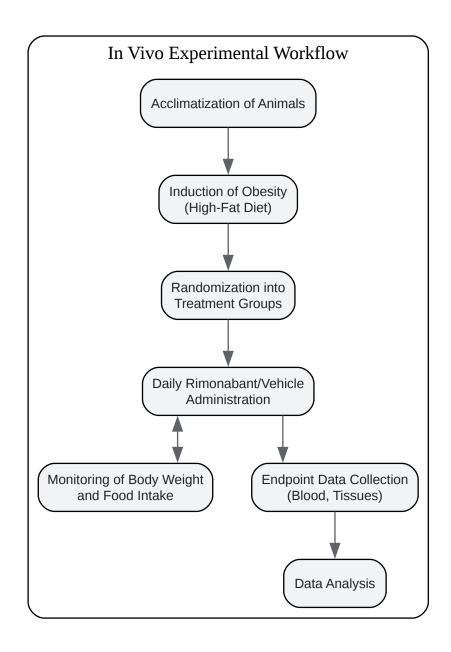




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**Caption:** A typical workflow for an in vitro cell viability experiment.





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**Caption:** A general workflow for an in vivo study in a diet-induced obesity model.

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